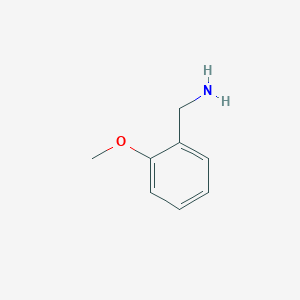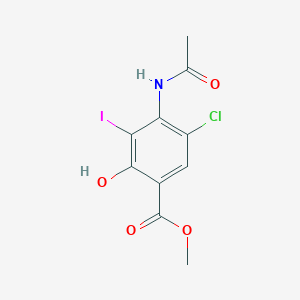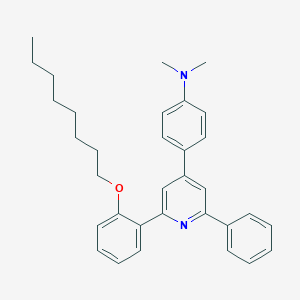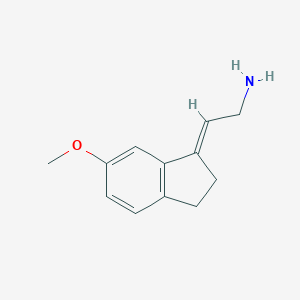
(E)-1-(2-Aminoethylidene)-6-methoxyindan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound (E)-1-(2-Aminoethylidene)-6-methoxyindan is not directly discussed in the provided papers. However, the papers do provide insights into similar Schiff base compounds, which can be used to infer some general characteristics that might be applicable to the compound . Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, resulting in a C=N double bond, which is a characteristic feature of these compounds .
Synthesis Analysis
The synthesis of Schiff base compounds generally involves the reaction of an amine with an aldehyde or ketone. In the first paper, the Schiff base compound was synthesized by reacting 2-amino-4-methylphenol with 4-methoxynaphthalene-1-carbaldehyde . Although the exact synthesis of (E)-1-(2-Aminoethylidene)-6-methoxyindan is not described, it is likely that a similar condensation reaction involving an appropriate amine and aldehyde would be used to synthesize this compound.
Molecular Structure Analysis
The molecular structure of Schiff base compounds is often characterized by spectroscopic methods such as NMR, IR, and UV-Vis spectroscopies. The first paper describes the use of Hirshfeld surface analysis to explore interatomic contacts and confirm the predominance of dispersion forces in the crystal structure of the synthesized compound . The second paper discusses the solid-state molecular structure determined by X-ray diffraction . These techniques could be applied to (E)-1-(2-Aminoethylidene)-6-methoxyindan to determine its molecular structure.
Chemical Reactions Analysis
Schiff bases are known for their ability to coordinate with metals, which can lead to various chemical reactions. The first paper mentions the anticorrosion properties of the synthesized compound for iron and copper, which suggests that it can form complexes with these metals . The second paper does not discuss specific chemical reactions but mentions the preference for the enol form of the compound, which could have implications for its reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of Schiff bases can be influenced by their molecular structure and the presence of functional groups. The first paper discusses the twisted conformation of the molecule and the presence of hydrogen bonds and π-π interactions, which contribute to the formation of a three-dimensional structure . The second paper provides insights into the electronic properties, such as excitation energies and wavelengths, through UV-vis spectroscopy and theoretical calculations . These properties are important for understanding the behavior of Schiff bases in different environments.
Scientific Research Applications
Synthetic Methodologies and Chemical Stability
One study detailed the synthesis and resolution of dopaminergic compounds, showcasing the versatility of aminoindan derivatives in the synthesis of biologically active molecules. The process involved multiple steps, including substitution reactions and the resolution of enantiomers, highlighting the compound's utility in creating substances with potential pharmacological benefits (Akbaba et al., 2016).
Photodynamic Therapy Applications
Research on zinc phthalocyanine derivatives substituted with Schiff base groups containing "(E)-1-(2-Aminoethylidene)-6-methoxyindan" derivatives demonstrated their high singlet oxygen quantum yield. These findings are crucial for developing new photosensitizers for cancer treatment in photodynamic therapy, showcasing the compound's role in advancing therapeutic modalities (Pişkin et al., 2020).
Material Science and Organic Electronics
The exploration of intervalence transitions in mixed-valence monocations linked with vinylene and phenylene-vinylene bridges offers insights into the electronic properties of organic materials. These studies contribute to the development of organic electronics, where "(E)-1-(2-Aminoethylidene)-6-methoxyindan" derivatives may play a role in enhancing the performance of organic semiconductors and photovoltaic devices (Barlow et al., 2005).
Corrosion Inhibition
The application of pyridine derivatives, including aminoindan derivatives, as corrosion inhibitors for steel in acidic environments highlights the compound's utility in industrial applications. The research focuses on understanding the adsorption behavior and efficacy of these compounds in protecting metal surfaces, contributing to the development of more durable and corrosion-resistant materials (Ansari et al., 2015).
properties
IUPAC Name |
(2E)-2-(6-methoxy-2,3-dihydroinden-1-ylidene)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-14-11-5-4-9-2-3-10(6-7-13)12(9)8-11/h4-6,8H,2-3,7,13H2,1H3/b10-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICNDZFKTHJVQH-UXBLZVDNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC2=CCN)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC\2=C(CC/C2=C\CN)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450839 |
Source


|
| Record name | (E)-1-(2-Aminoethylidene)-6-methoxyindan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(2-Aminoethylidene)-6-methoxyindan | |
CAS RN |
178676-73-8 |
Source


|
| Record name | (E)-1-(2-Aminoethylidene)-6-methoxyindan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Fluorophenoxy)methyl]piperidine](/img/structure/B130903.png)
![3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine](/img/structure/B130904.png)
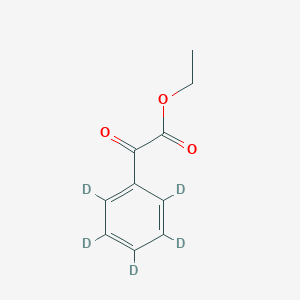
![benzyl (3S)-2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate](/img/structure/B130913.png)
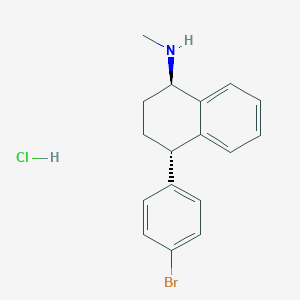

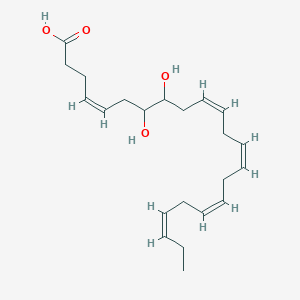

![8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B130919.png)
